

An In-depth Technical Guide to 4-Benzoylphenylboronic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Benzoylphenylboronic acid*

Cat. No.: *B1277926*

[Get Quote](#)

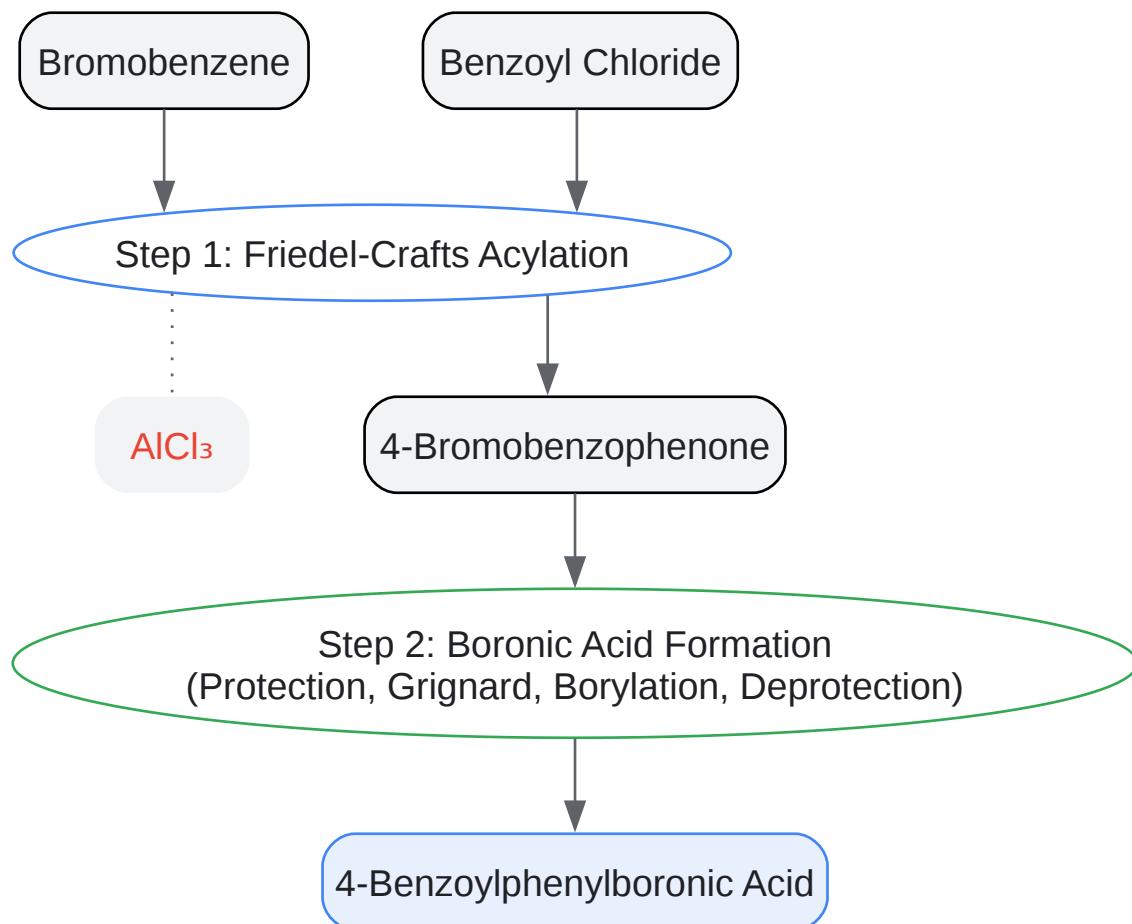
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **4-Benzoylphenylboronic acid**. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules through palladium-catalyzed cross-coupling reactions, and serves as a key intermediate in medicinal chemistry and materials science.

Core Structure and Properties

4-Benzoylphenylboronic acid, also known as (4-benzoylphenyl)boronic acid or 4-(phenylcarbonyl)phenylboronic acid, is an organic compound featuring a phenyl ketone moiety and a boronic acid functional group.^{[1][2]} This unique combination of functional groups makes it a versatile reagent in chemical synthesis.

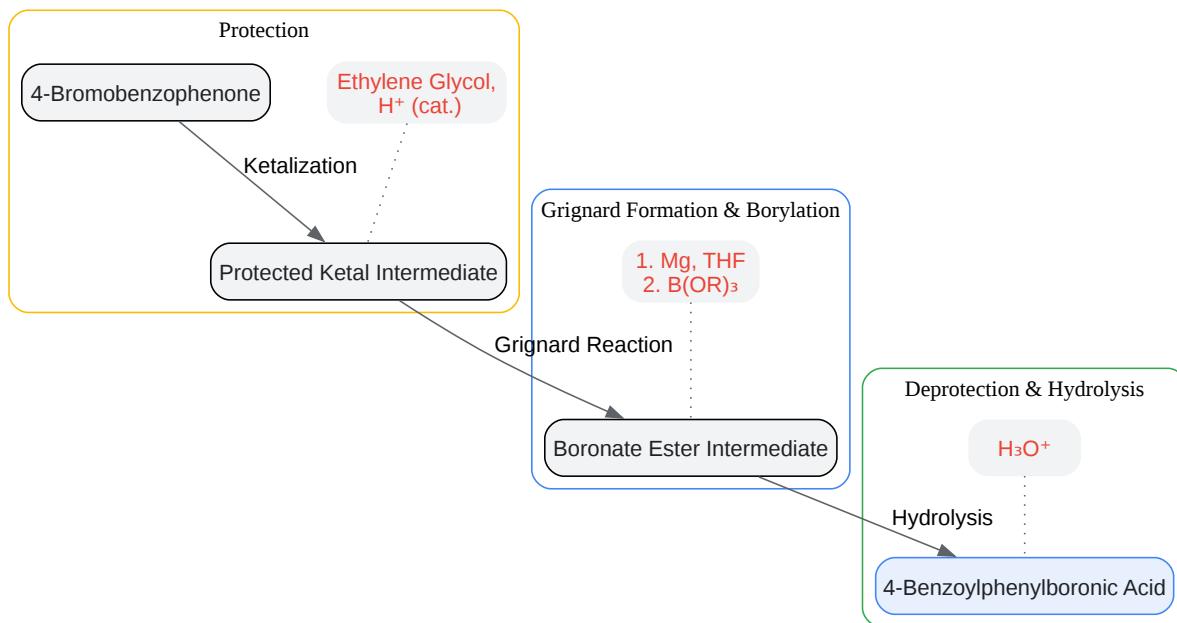
The key structural and physical properties are summarized in the table below.


Property	Value	Reference(s)
IUPAC Name	(4-benzoylphenyl)boronic acid	[1]
Chemical Formula	C ₁₃ H ₁₁ BO ₃	[1] [2]
Molecular Weight	226.04 g/mol	[1] [2]
Appearance	White to light beige solid/crystalline powder	
Melting Point	204-212 °C	
SMILES String	OB(O)c1ccc(cc1)C(=O)c2cccc c2	
InChI Key	CWMIVCCXDVRXST- UHFFFAOYSA-N	
CAS Number	268218-94-6	

Synthesis Pathways

The synthesis of **4-Benzoylphenylboronic acid** typically involves a multi-step process due to the reactivity of the ketone carbonyl group, which is incompatible with the highly nucleophilic organometallic intermediates required for boronic acid synthesis.

The most logical and widely applicable approach involves a Grignard reaction, which can be broken down into two main stages:


- Synthesis of the Precursor: Preparation of 4-bromobenzophenone, the starting material for the boronic acid synthesis.
- Formation of the Boronic Acid: This stage requires protection of the ketone, formation of a Grignard reagent, reaction with a borate ester, and subsequent deprotection and hydrolysis.

[Click to download full resolution via product page](#)

Caption: Overall synthetic route to **4-Benzoylphenylboronic acid**.

A more detailed visualization of the key borylation step is provided below. This pathway highlights the protection of the reactive ketone group, which is a critical consideration for a successful synthesis.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for the conversion of the precursor to the final product.

Quantitative Data for Synthesis

While a specific published yield for **4-Benzoylphenylboronic acid** is not readily available, the yields for analogous syntheses of structurally similar compounds, such as formyl- and acetyl-phenylboronic acids, are well-documented. These procedures follow the same fundamental pathway of protection, metal-halogen exchange, borylation, and deprotection. The data provides a strong benchmark for the expected efficiency of the synthesis.

Compound	Starting Material	Key Reagents	Yield (%)	Purity (%)	Reference(s)
4-Formylphenyl boronic acid	4-Bromobenzaldehyde	Mg, Tri-n-butyl borate, HCl	~94	>99.5	[3]
3-Fluoro-4-formylphenyl boronic acid	3-Fluoro-4-bromobenzaldehyde	Mg, Tri-n-butyl borate, HCl	~94	99.7	[3]
p-Acetylphenyl boronic acid	p-Bromoacetophenone	Ethylene glycol, Mg, Triisopropyl borate	80	N/A	
m-Acetylphenyl boronic acid	m-Bromoacetophenone	Ethylene glycol, Mg, Triisopropyl borate	56	N/A	

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of the precursor and a representative protocol for the synthesis of **4-Benzoylphenylboronic acid**, adapted from established procedures for analogous compounds.[3]

Protocol 1: Synthesis of 4-Bromobenzophenone (Precursor)

This procedure is based on the standard Friedel-Crafts acylation reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 4-Bromobenzophenone.

Materials:

- Bromobenzene
- Benzoyl chloride
- Anhydrous aluminium chloride (AlCl_3)
- 10% Sodium hydroxide (NaOH) solution
- Diethyl ether
- Light petroleum
- Ice

Procedure:

- In a 50 mL Erlenmeyer flask, mix bromobenzene and benzoyl chloride.
- Carefully and gradually add anhydrous aluminium chloride to the mixture. The reaction is exothermic and will generate HCl gas; perform this step in a well-ventilated fume hood.
- Heat the reaction mixture in a boiling water bath for approximately 20 minutes.
- After heating, allow the mixture to cool to room temperature and then carefully quench the reaction by pouring it over ice.
- Neutralize the mixture with a 10% NaOH solution to dissolve any remaining acids and aluminium salts.
- Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.
- Dry the combined organic extracts over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by recrystallization from light petroleum to yield 4-bromobenzophenone as a colorless solid.

Protocol 2: Representative Synthesis of 4-Benzoylphenylboronic Acid

This protocol is a representative procedure adapted from the synthesis of similar arylboronic acids containing a ketone functional group.^[3] It involves the protection of the ketone as a ketal, followed by Grignard formation, borylation, and deprotection.

Part A: Protection of 4-Bromobenzophenone

- In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-bromobenzophenone (1.0 eq) in toluene.
- Add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture until water ceases to collect in the Dean-Stark trap, indicating the completion of ketal formation.
- Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected 4-bromobenzophenone ketal, which can often be used in the next step without further purification.

Part B: Grignard Reaction and Borylation

- Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings (1.2 eq) in a flask containing a stir bar.
- Add a small volume of anhydrous tetrahydrofuran (THF).
- Dissolve the protected 4-bromobenzophenone ketal from Part A in anhydrous THF and add it dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary.

- Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction flask to -78 °C using a dry ice/acetone bath.
- Slowly add triisopropyl borate (1.5 eq) dropwise, ensuring the internal temperature remains below -60 °C to prevent multiple additions to the borate.
- After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

Part C: Hydrolysis, Deprotection, and Purification

- Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M hydrochloric acid (HCl).
- Continue stirring vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and cleavage of the ketal protecting group.
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude **4-Benzoylphenylboronic acid** can be purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the final product as a white or off-white solid.^[4] It is common for arylboronic acids to contain varying amounts of their corresponding trimeric anhydride (boroxine), which can be addressed by proper drying or recrystallization from water.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Benzoylphenylboronic Acid: Structure and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1277926#4-benzoylphenylboronic-acid-structure-and-synthesis-pathways>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com